molecular formula C16H14O6 B14438682 [5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol CAS No. 79422-40-5

[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol

Cat. No.: B14438682
CAS No.: 79422-40-5
M. Wt: 302.28 g/mol
InChI Key: KNNPVLGXUKWPMQ-UHFFFAOYSA-N
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Description

[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is a chemical compound belonging to the class of benzodioxoles. This compound is characterized by the presence of two benzodioxole rings connected by a single bond, with each ring bearing a hydroxymethyl group at the 6-position. Benzodioxoles are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol typically involves the reaction of 1,3-benzodioxole with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction can be carried out using a variety of catalysts, including Lewis acids such as boron trifluoride or aluminum chloride. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Common industrial methods include the use of fixed-bed reactors and flow reactors, which allow for efficient heat and mass transfer, leading to improved reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products Formed

    Oxidation: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-dicarboxylic acid.

    Reduction: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-diol.

    Substitution: Formation of nitro, halogenated, or sulfonated derivatives of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol.

Scientific Research Applications

[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Safrole: A benzodioxole derivative with an allyl group at the 5-position, known for its use in the synthesis of MDMA and as a flavoring agent.

    Piperonyl Butoxide: A benzodioxole derivative used as a pesticide synergist to enhance the efficacy of insecticides.

Uniqueness

[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is unique due to its symmetrical structure and the presence of two hydroxymethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

79422-40-5

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

[6-[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C16H14O6/c17-5-9-1-13-15(21-7-19-13)3-11(9)12-4-16-14(20-8-22-16)2-10(12)6-18/h1-4,17-18H,5-8H2

InChI Key

KNNPVLGXUKWPMQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)C3=CC4=C(C=C3CO)OCO4

Origin of Product

United States

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